molecular formula C20H32N2OS B6127762 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide

Cat. No. B6127762
M. Wt: 348.5 g/mol
InChI Key: SLDGDGCSRGQPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide, commonly known as S 18986, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

S 18986 acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, learning, and memory. S 18986 enhances the activity of mGluR5, leading to increased signaling through downstream pathways and ultimately improving cognitive function.
Biochemical and Physiological Effects:
S 18986 has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It also reduces oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of these diseases. S 18986 has also been shown to modulate neurotransmitter systems, including dopamine and acetylcholine, which are important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using S 18986 in lab experiments is its specificity for mGluR5, which allows for targeted modulation of this receptor. However, S 18986 has limited solubility in water, which can make it difficult to administer in some experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.

Future Directions

Future research on S 18986 could focus on exploring its potential therapeutic applications in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, further studies could investigate the effects of S 18986 on other neurotransmitter systems and signaling pathways. Finally, the development of more soluble analogs of S 18986 could improve its utility in lab experiments and potential clinical applications.

Synthesis Methods

S 18986 can be synthesized using a multi-step process starting with the reaction of 4-isobutylbenzyl chloride with piperidine in the presence of a base to form 1-(4-isobutylbenzyl)piperidine. This intermediate is then reacted with methylthioacetaldehyde dimethyl acetal in the presence of a Lewis acid to form N-[1-(4-isobutylbenzyl)-3-(methylthio)propyl]piperidine. Finally, this compound is reacted with acetic anhydride to form S 18986.

Scientific Research Applications

S 18986 has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce oxidative stress, and modulate neurotransmitter systems in animal models of these diseases.

properties

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2OS/c1-16(2)13-17-6-8-18(9-7-17)14-22-11-4-5-19(15-22)21-20(23)10-12-24-3/h6-9,16,19H,4-5,10-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGDGCSRGQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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